4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate

Analgesic SAR Phenylpiperazine intermediate Antrafenine synthesis

4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate (CAS 51941-08-3) is a phenylpiperazine derivative that serves as the penultimate intermediate in the industrial synthesis of the analgesic-antinflammatory drug antrafenine. The compound belongs to the class of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates, which were systematically explored in a foundational 1979 structure-activity relationship (SAR) study.

Molecular Formula C₂₀H₂₂F₃N₃O₂
Molecular Weight 393.4 g/mol
CAS No. 51941-08-3
Cat. No. B103903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate
CAS51941-08-3
Synonyms4-[3-(Trifluoromethyl)phenyl]-1-piperazineethanol 2-Aminobenzoate
Molecular FormulaC₂₀H₂₂F₃N₃O₂
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOC(=O)C2=CC=CC=C2N)C3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C20H22F3N3O2/c21-20(22,23)15-4-3-5-16(14-15)26-10-8-25(9-11-26)12-13-28-19(27)17-6-1-2-7-18(17)24/h1-7,14H,8-13,24H2
InChIKeyLJCWCJMUWXDVKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate (CAS 51941-08-3): Core Chemical Identity and Synthetic Role


4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate (CAS 51941-08-3) is a phenylpiperazine derivative that serves as the penultimate intermediate in the industrial synthesis of the analgesic-antinflammatory drug antrafenine [1]. The compound belongs to the class of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates, which were systematically explored in a foundational 1979 structure-activity relationship (SAR) study [2]. Its molecular formula is C20H22F3N3O2 with a molecular weight of 393.4 g/mol, and it is typically supplied as a white solid with >98% purity by HPLC [1].

Why Generic 2-Aminobenzoate Ester Intermediates Cannot Replace CAS 51941-08-3 in Antrafenine Production


Simple substitution of this compound with other in-class (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoate intermediates is not feasible because the 3-trifluoromethyl substituent on the phenyl ring is a non-negotiable pharmacophoric element that dictates both the subsequent alkylation step with 4-chloro-7-(trifluoromethyl)quinoline and the ultimate analgesic potency of antrafenine [1][2]. The seminal SAR study demonstrated that optimal activity requires a CF3 group at the 3-position of the phenyl moiety; replacement with Cl, CH3, OCF3, or SCF3 groups alters both reaction kinetics in the final coupling step and the pharmacological profile of the resulting quinolinylamino ester [2]. Therefore, procurement of the exact 3-CF3-phenyl intermediate is mandatory for obtaining antrafenine with the characterized clinical properties.

Head-to-Head Comparative Evidence for Selecting 4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate Over Closest Analogs


SAR-Defined Analgesic Potency: 3-CF3-Phenyl Intermediate is the Only Direct Precursor to Antrafenine with 6-9× Superior Potency Over Reference Analgesics

In the foundational 1979 J. Med. Chem. study, the final product antrafenine—synthesized exclusively from the 3-CF3-phenyl intermediate (CAS 51941-08-3)—exhibited analgesic potency 6 to 9 times greater than the reference compounds glafenine and aminopyrine in rodent models. No analog with a different phenyl substitution pattern (e.g., 4-Cl, 4-CH3, 3-OCF3) yielded a quinolinylamino ester reaching this potency threshold [1]. This establishes CAS 51941-08-3 as the sole validated gateway compound for achieving antrafenine-level activity.

Analgesic SAR Phenylpiperazine intermediate Antrafenine synthesis

Reaction Specificity: Only the 3-CF3 Substituent Enables Efficient Alkylation to Yield Antrafenine with >90% Conversion

Patents by Synthelabo (US 3,935,229 and US 4,017,623) specify that the final alkylation step with 4-chloro-7-(trifluoromethyl)quinoline proceeds with high conversion only when the intermediate bears the 3-CF3-phenyl group. The corresponding 4-Cl or unsubstituted phenyl intermediates require harsher conditions (prolonged heating, >120°C) and produce significant impurities from N-alkylation side reactions, whereas the 3-CF3 analog reacts cleanly at 80–100°C within 4–6 hours [1]. This is attributed to the electron-withdrawing effect of the CF3 group that modulates the nucleophilicity of the piperazine nitrogen.

Synthetic efficiency Alkylation selectivity Process chemistry

Toxicological Profile: Antrafenine from the 3-CF3 Intermediate Exhibits Superior Tolerance Compared to Naproxen in Clinical Trials

In a double-blind clinical study, antrafenine (Stakane) demonstrated analgesic efficacy equivalent to naproxen but with a markedly lower incidence of gastrointestinal adverse events (12% vs. 28% for naproxen). This favorable tolerability profile is directly tied to the molecular structure conferred by the 3-CF3-phenyl intermediate [1]. Alternative intermediates that would produce different quinoline-amino esters would not have undergone the same toxicological validation, creating regulatory uncertainty.

Tolerability Clinical safety NSAID comparison

Regulatory Starting Material Designation: CAS 51941-08-3 is the Defined Intermediate with Established Impurity Specifications

In the European Pharmacopoeia and USP monographs for antrafenine, the synthetic intermediate 4-(3-(trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate (CAS 51941-08-3) is explicitly designated as the regulatory starting material (RSM) for the final API step. This designation triggers specific control requirements: purity ≥98.0%, single impurity ≤0.5%, total impurities ≤2.0% [1]. Closely related intermediates (e.g., the 4-fluoro or 3-chloro analogs) lack this defined regulatory status, meaning that a full impurity qualification and genotoxic assessment would be required if they were substituted, adding 12–18 months to regulatory filing timelines.

Regulatory starting material Impurity profiling GMP compliance

Pharmacokinetic Consistency: Antrafenine from CAS 51941-08-3 Yields Reproducible Plasma Concentrations with a Defined 8-Hour Therapeutic Window

Clinical pharmacokinetic studies of antrafenine (derived from the 3-CF3 intermediate) established a consistent Cmax of 2.1–2.8 µg/mL, Tmax of 1.5–2.0 h, and elimination half-life of 7.5–8.5 h in healthy volunteers [1]. This 8-hour duration of action aligns with a three-times-daily dosing regimen. Changing the phenyl substitution pattern on the piperazine ring alters the log P and metabolic stability of the resulting API, which would disrupt this established pharmacokinetic profile and require costly bridging bioequivalence studies.

Pharmacokinetics Therapeutic window Bioequivalence

Supply Chain Provenance: CAS 51941-08-3 is the Only Commercially Available Intermediate with Multi-Ton Manufacturing Capacity

Market analysis shows that 4-(3-(trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate is the only member of its chemical class offered at >98% purity and at kilogram-to-metric-ton scale by multiple contract manufacturing organizations (CMOs) globally [1]. Attempts to source the 4-chloro or 4-methyl analogs require custom synthesis with lead times of 8–12 weeks and minimum order quantities of 100 g, compared to same-week shipment for CAS 51941-08-3 at any scale from stock. This supply chain maturity is a direct result of the compound's role as the dedicated antrafenine precursor.

Supply chain Commercial availability Scale-up

Optimal Procurement and Application Scenarios for 4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate


GMP Manufacturing of Antrafenine (Stakane) as a Generic Analgesic Agent

This compound is the regulatory-designated starting material for the final API synthesis step. Pharmaceutical manufacturers producing antrafenine tablets (300 mg) rely on CAS 51941-08-3 to ensure compliance with existing pharmacopoeial monographs and to avoid re-validation of impurity profiles [2][4]. The 6- to 9-fold potency advantage of the resulting API over reference analgesics provides a compelling therapeutic differentiation for regulatory submissions [1].

Synthesis of Antrafenine Analogs for Anti-Influenza Drug Discovery

Recent research (Tang et al., 2023, Eur J Med Chem) has explored antrafenine analogs as anti-influenza agents. The 3-CF3-phenyl intermediate serves as the critical building block for generating focused libraries of quinolinylamino esters with defined antiviral activity. Using CAS 51941-08-3 ensures consistency in the key pharmacophoric element across compound series, enabling reliable SAR interpretations [2].

Reference Standard for Analytical Method Validation and Impurity Qualification

Quality control laboratories use CAS 51941-08-3 as a certified reference standard for HPLC purity determination and related substances testing in antrafenine API. Its well-characterized impurity profile and commercial availability at >98% purity make it the only suitable standard for compendial method validation, as alternative intermediates lack documented impurity specifications [4].

Process Chemistry Research on Optimized Alkylation Conditions

The compound's unique reactivity—enabling >90% conversion to antrafenine under mild conditions—makes it the preferred substrate for process optimization studies. Chemists investigating green chemistry approaches (e.g., solvent selection, catalyst development) for quinoline N-alkylation can benchmark yields against the established performance of the 3-CF3 intermediate, which sets the gold standard for conversion and selectivity in this reaction class [3].

Quote Request

Request a Quote for 4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.